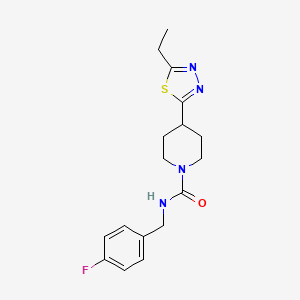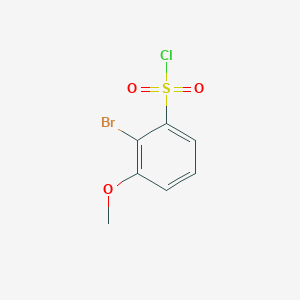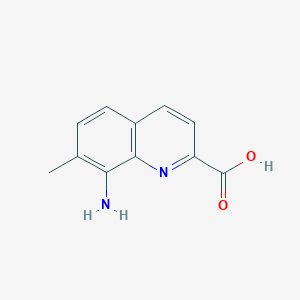![molecular formula C16H15BrFNO2 B2997481 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797183-14-2](/img/structure/B2997481.png)
3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring, a fluorophenyl group, and a methoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the following steps:
Formation of the Methoxyethyl Chain: The methoxyethyl chain can be introduced through a nucleophilic substitution reaction, where a suitable methoxyethyl halide reacts with an amine precursor.
Coupling with Fluorophenyl Group: The final step involves coupling the brominated benzamide with a fluorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 3-bromo-N-[2-(3-fluorophenyl)-2-formylethyl]benzamide or 3-bromo-N-[2-(3-fluorophenyl)-2-carboxyethyl]benzamide.
Reduction: Formation of 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: Due to its structural features, the compound can be explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the methoxyethyl chain, contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 3-bromo-N-(2-fluorophenyl)benzamide
- 3-bromo-N-(4-fluorophenyl)benzamide
- 3-bromo-N-(2-methoxyethyl)benzamide
Uniqueness:
- The presence of both a fluorophenyl group and a methoxyethyl chain in 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide distinguishes it from other similar compounds. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-21-15(11-4-3-7-14(18)9-11)10-19-16(20)12-5-2-6-13(17)8-12/h2-9,15H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTYGFIQHRAFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)











